molecular formula C5H7FO2 B2364253 (1R,2R)-2-(fluoromethyl)cyclopropane-1-carboxylic acid CAS No. 883443-61-6

(1R,2R)-2-(fluoromethyl)cyclopropane-1-carboxylic acid

Cat. No.: B2364253
CAS No.: 883443-61-6
M. Wt: 118.107
InChI Key: UGMUWEAHMRSJRQ-IUYQGCFVSA-N
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Description

(1R,2R)-2-(fluoromethyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with a fluoromethyl group attached to the second carbon and a carboxylic acid group attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(fluoromethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of alkenes with carbenes, which can be generated from diazo compounds under the influence of transition metal catalysts . The fluoromethyl group can be introduced through nucleophilic substitution reactions using fluoromethylating agents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(fluoromethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or aldehydes .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-2-(fluoromethyl)cyclopropane-1-carboxylic acid is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties. The fluorine atom’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interactions with biological targets .

Properties

IUPAC Name

(1R,2R)-2-(fluoromethyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO2/c6-2-3-1-4(3)5(7)8/h3-4H,1-2H2,(H,7,8)/t3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMUWEAHMRSJRQ-IUYQGCFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883443-61-6
Record name rac-(1R,2R)-2-(fluoromethyl)cyclopropane-1-carboxylic acid
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